6-Hydroxyindole
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1H-indol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-7-2-1-6-3-4-9-8(6)5-7/h1-5,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWPKHNOFIWWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178497 | |
| Record name | 6-Hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2380-86-1 | |
| Record name | 6-Hydroxyindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxyindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Hydroxy-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXYINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I03JZ599T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
6-hydroxyindole basic chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 6-Hydroxyindole
Introduction
This compound is an aromatic heterocyclic organic compound with the molecular formula C₈H₇NO. It is an isomer of hydroxyindole, where the hydroxyl group is attached to the 6th position of the indole ring. This compound serves as a crucial building block and intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and natural products.[1][2] It is also utilized in other industries, for instance, as a component in oxidative hair dye formulations.[1][3] This guide provides a comprehensive overview of its fundamental chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is typically a white to light brown or off-white crystalline powder at room temperature.[4][5] Its core chemical and physical properties are summarized in the tables below, providing a quantitative look at its characteristics.
Table 1.1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇NO | [6][7] |
| Molecular Weight | 133.15 g/mol | [4][6][7] |
| Appearance | White to off-white/light brown crystalline powder | [4][5] |
| Melting Point | 124 - 132 °C | [2][5][6] |
| Boiling Point | 343.2 ± 15.0 °C (at 760 mmHg) | [6] |
| Density | 1.3 ± 0.1 g/cm³ | [6] |
| Flash Point | 161.4 ± 20.4 °C | [6] |
Table 1.2: Chemical and Solubility Properties
| Property | Value | Reference(s) |
| pKa (Predicted) | 10.07 ± 0.40 | [5][8] |
| LogP | 1.41 | [6] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[9] Slightly soluble in Methanol.[5] Insoluble in water.[10] | |
| DMSO Solubility | 27 - 45 mg/mL | [4][10] |
| Storage Conditions | Store at 2-8°C, sealed in a dry place.[5] For long-term storage, keep at -20°C (powder) or -80°C (in solvent).[4] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are critical for confirming the structure. Spectroscopic data can be found in various chemical literature.[1][11]
-
Mass Spectrometry (MS) : The exact mass of this compound is 133.052765.[6] Mass spectrometry is used to confirm its molecular weight and fragmentation patterns.[11][12]
-
Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present, notably the O-H and N-H stretching vibrations.[1][11]
-
Gas Chromatography (GC) : The Kovats retention index for this compound is 1654 on a standard non-polar column, which is useful for chromatographic identification.[7][13]
Synthesis and Reactivity
The synthesis of this compound can be challenging compared to its 4- and 5-hydroxy isomers.[1] However, several synthetic routes have been developed.
Synthesis Routes
-
Catalytic Hydrogenation : A common laboratory-scale synthesis involves the deprotection of a protected precursor. For example, 6-benzyloxyindole can be hydrogenated using a palladium on carbon (Pd/C) catalyst to yield this compound.[2][14]
-
Modified Bischler-Möhlau Reaction : This method involves the condensation of m-aminophenol and benzoin, which can produce a mixture of 4- and 6-hydroxyindoles.[15][16]
-
Catalyst-Free Condensation : A more recent development is the catalyst-free condensation of carboxymethyl cyclohexadienones with amines to achieve a regiospecific synthesis of 6-hydroxyindoles.[1]
The following diagram illustrates a generalized workflow for the synthesis of this compound via catalytic hydrogenation.
Caption: Workflow for this compound Synthesis via Hydrogenation.
Chemical Reactivity
This compound's reactivity is characterized by the interplay between the electron-rich pyrrole ring and the phenolic hydroxyl group.
-
Oxidation : The hydroxyl group makes the indole ring susceptible to oxidation. In applications like hair dyes, it is oxidized with hydrogen peroxide, leading to polymerization into eumelanin-like structures.[3][17] This inherent instability and tendency to auto-oxidize and polymerize in solution can complicate its use in some biological assays.[18]
-
Electrophilic Substitution : The indole ring is prone to electrophilic substitution, with reactions typically occurring at the C3 position.
-
Nitrosation : The nitrogen atom within the pyrrole ring can be nitrosated to form N-nitrosamines, a point of consideration for safety in cosmetic formulations.[3][17]
-
Derivatization : It serves as a key reactant for preparing a variety of derivatives with significant biological activities, including potential anticancer immunomodulators (tryptophan dioxygenase inhibitors), HIV inhibitors, and antituberculosis agents.[5][8]
Biological Relevance and Pathways
This compound is not just a synthetic intermediate; it is also a metabolite and interacts with biological systems.
-
Metabolism : Indole, produced from tryptophan by gut microbiota, is absorbed and metabolized in the liver.[7][19] Cytochrome P450 enzymes hydroxylate indole to form various hydroxyindoles, which are then typically conjugated for excretion.[19] While 3-hydroxyindole (indoxyl) is a major metabolite, other isomers like this compound are also part of this metabolic landscape.[7]
The diagram below outlines the metabolic pathway from dietary tryptophan to hydroxylated indole metabolites.
Caption: Metabolic Pathway of Dietary Indole.
-
Biological Activity :
-
Enzyme Inhibition : It has been identified as an inhibitor of human melanoma tyrosinase and a potent, long-lasting inhibitor of the organic anion-transporting polypeptide OATP1B1 (IC₅₀ of ~10 µM).[6][10]
-
Biofilm Modulation : Research has shown that this compound and its isomers can act as interspecies biofilm signals. For instance, 7-hydroxyindole is a potent inhibitor of enterohemorrhagic E. coli (EHEC) biofilms.[20]
-
Experimental Protocols
Accurate determination of physicochemical properties is crucial for research and development. Below is a detailed methodology for a key experiment.
Protocol: Melting Point Determination
The melting point provides a quick assessment of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while impurities lead to a depressed and broader melting range.[21]
Objective: To accurately determine the melting point range of a this compound sample.
Materials:
-
This compound sample (finely powdered)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube setup)
-
Calibrated thermometer
Procedure:
-
Sample Preparation : Place a small amount of the this compound powder on a clean, dry surface. Gently tap the open end of a capillary tube into the powder to pack a small amount of the sample into the sealed end. The packed sample should be 1-2 mm high.[22]
-
Apparatus Setup :
-
Mel-Temp : Insert the capillary tube into the designated slot in the heating block. Ensure the thermometer is correctly placed to read the block's temperature.[21]
-
Thiele Tube : Attach the capillary tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse the setup in the oil of the Thiele tube, making sure the oil level is above the sample but the open end of the capillary is not submerged.[23]
-
-
Heating : Begin heating the apparatus. For an unknown or initial measurement, a rapid heating rate can be used to find an approximate melting point.[21]
-
Accurate Measurement : For the precise determination, allow the apparatus to cool and use a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point found earlier. Then, reduce the heating rate to approximately 1-2°C per minute.[23]
-
Observation and Recording :
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
-
Reporting : The melting point is reported as the range from T₁ to T₂. Repeat the measurement with a fresh sample to ensure consistency.
The following diagram illustrates the general workflow for this protocol.
Caption: Experimental Workflow for Melting Point Determination.
Conclusion
This compound is a molecule of significant interest due to its versatile role as a synthetic precursor and its inherent biological activities. A thorough understanding of its core chemical properties, reactivity, and handling requirements is essential for its effective application in research, particularly in the fields of medicinal chemistry and materials science. The data and protocols presented in this guide offer a foundational resource for scientists and developers working with this important indole derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound CAS#: 2380-86-1 [m.chemicalbook.com]
- 6. This compound | CAS#:2380-86-1 | Chemsrc [chemsrc.com]
- 7. This compound | C8H7NO | CID 524508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 2380-86-1 [chemicalbook.com]
- 9. This compound | CAS:2380-86-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound(2380-86-1) 1H NMR spectrum [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound [webbook.nist.gov]
- 14. prepchem.com [prepchem.com]
- 15. distantreader.org [distantreader.org]
- 16. researchgate.net [researchgate.net]
- 17. cir-safety.org [cir-safety.org]
- 18. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Enterohemorrhagic Escherichia coli Biofilms Are Inhibited by 7-Hydroxyindole and Stimulated by Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.ucalgary.ca [chem.ucalgary.ca]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 23. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
6-Hydroxyindole (CAS Number: 2380-86-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxyindole, with the CAS number 2380-86-1, is a significant heterocyclic organic compound that has garnered substantial interest in the scientific community. Its unique structure, featuring a hydroxyl group on the indole ring, imparts a range of biological activities that make it a valuable molecule in drug discovery and biomedical research. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it delves into its notable biological activities, including its roles as an OATP1B1 inhibitor, a tyrosinase inhibitor, a potential VEGFR-2 inhibitor, and its effects on bacterial biofilm formation. Detailed experimental protocols for key biological assays are provided to facilitate further research and application.
Physicochemical Properties
This compound is a white to light brown crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2380-86-1 | |
| Molecular Formula | C₈H₇NO | |
| Molecular Weight | 133.15 g/mol | |
| Melting Point | 124-130 °C | |
| Boiling Point | 343.2 ± 15.0 °C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Solubility | Soluble in DMSO, Chloroform (slightly, heated), Methanol (slightly). Water solubility is estimated at 3.829e+004 mg/L @ 25 °C. | |
| pKa | 10.07 ± 0.40 (Predicted) | |
| LogP | 1.41 |
Synthesis and Purification
Several synthetic routes for the preparation of this compound have been reported in the literature. These methods offer varying yields and employ different catalytic systems.
Catalyst-Free Synthesis
A catalyst-free method for the regiospecific synthesis of 6-hydroxyindoles has been developed, involving the condensation of carboxymethyl cyclohexadienones and amines. This approach provides a straightforward and environmentally friendly route to obtaining this compound derivatives.
Synthesis via Bischler-Möhlau Reaction
A modified Bischler-Möhlau reaction provides another avenue for the synthesis of 6-hydroxyindoles. This method involves the reaction of an α-hydroxyketone with an aminophenol in the presence of an acid catalyst. The reaction can be optimized to favor the formation of the 6-hydroxy isomer.
Purification
Purification of the crude product is typically achieved through column chromatography on silica gel. The choice of eluent system depends on the specific impurities present.
Analytical Characterization
The structural confirmation and purity assessment of this compound are performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and pyrrolic protons of the indole ring, as well as the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum shows distinct resonances for the eight carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. Predicted m/z values for various adducts are available.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H and C=C bonds of the aromatic system.
While specific spectra are not provided here, representative data can be found in the cited literature.
Biological Activities and Mechanisms of Action
This compound exhibits a diverse range of biological activities, making it a molecule of interest for drug development.
OATP1B1 Inhibition
This compound has been identified as an endogenous, long-lasting inhibitor of the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1). OATP1B1 plays a crucial role in the hepatic clearance of many drugs and endogenous compounds.
-
Mechanism of Action: Pre-incubation with this compound increases the Michaelis constant (Km) for the uptake of OATP1B1 substrates, with minimal change in the maximum velocity (Vmax). This suggests a competitive or mixed-type inhibition mechanism. The inhibition is time-dependent and reversible.
Tyrosinase Inhibition
This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. This property makes it a potential candidate for applications in cosmetics and for the treatment of hyperpigmentation disorders.
-
Mechanism of Action: Kinetic analysis has shown that this compound acts as a competitive inhibitor of tyrosinase with respect to the substrate L-DOPA.
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Indole derivatives have been investigated as potential VEGFR-2 inhibitors. While direct inhibitory data for this compound on VEGFR-2 is still emerging, the indole scaffold is a recognized pharmacophore for VEGFR-2 inhibition.
Bacterial Biofilm Formation
This compound has been shown to influence bacterial biofilm formation. Specifically, it has been observed to decrease biofilm formation in enterohemorrhagic Escherichia coli (EHEC). This suggests a potential role for this compound and its derivatives as anti-biofilm agents.
Experimental Protocols
Detailed methodologies for key biological assays are provided below to facilitate reproducible research.
OATP1B1 Inhibition Assay
This protocol is adapted from studies on OATP1B1 inhibition by uremic toxins.
-
Cell Culture: Stably transfected HEK293 cells expressing OATP1B1 (or a similar suitable cell line) are cultured in appropriate media and conditions.
-
Pre-incubation: Cells are washed and pre-incubated with varying concentrations of this compound in a buffer solution for a specified period (e.g., 60 minutes) at 37°C.
-
Substrate Uptake: The pre-incubation solution is removed, and cells are washed. A solution containing a known OATP1B1 substrate (e.g., radiolabeled estrone-3-sulfate) is added, and uptake is allowed to proceed for a short duration (e.g., 1-5 minutes) at 37°C.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Quantification: Cells are lysed, and the intracellular concentration of the substrate is quantified using an appropriate method (e.g., liquid scintillation counting for radiolabeled substrates or LC-MS/MS for non-labeled substrates).
-
Data Analysis: The inhibition of substrate uptake by this compound is calculated relative to a vehicle control. IC₅₀ values are determined by fitting the data to a dose-response curve.
Tyrosinase Inhibition Assay
This protocol is based on a colorimetric assay for tyrosinase activity.
-
Reagent Preparation: Prepare a phosphate buffer (e.g., 50 mM, pH 6.8), a solution of L-DOPA (substrate), and a solution of mushroom tyrosinase. Prepare stock solutions of this compound and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound (this compound at various concentrations), and the tyrosinase solution.
-
Incubation: Incubate the mixture for a short period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Add the L-DOPA solution to each well to start the reaction.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 475-490 nm) at different time points to monitor the formation of dopachrome.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of this compound compared to the control. Determine the IC₅₀ value from the dose-response curve.
VEGFR-2 Kinase Inhibition Assay
This is a general protocol for a luminescent kinase assay to screen for VEGFR-2 inhibitors.
-
Reagent Preparation: Prepare a kinase buffer, a solution of recombinant human VEGFR-2, a substrate (e.g., poly(Glu,Tyr) 4:1), and an ATP solution. Prepare serial dilutions of this compound.
-
Assay Setup: In a white, opaque 96-well plate, add the kinase buffer, the test compound, and the VEGFR-2 enzyme.
-
Pre-incubation: Incubate the plate at room temperature for approximately 10 minutes.
-
Kinase Reaction: Initiate the reaction by adding the ATP and substrate solution. Incubate at 30°C for a defined period (e.g., 45-60 minutes).
-
Luminescence Detection: Add a kinase-glo reagent (which contains luciferase) to each well. This reagent measures the amount of remaining ATP.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition of VEGFR-2 activity for each concentration of this compound. Determine the IC₅₀ value from a sigmoidal dose-response curve.
Bacterial Biofilm Formation Assay
This protocol describes a crystal violet-based method for quantifying biofilm formation.
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli) in a suitable liquid medium overnight.
-
Inoculation: Dilute the overnight culture to a specific optical density (e.g., OD₆₀₀ of 0.02) in fresh medium. Add the diluted culture to the wells of a 96-well microtiter plate.
-
Treatment: Add different concentrations of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate under static conditions at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 24-48 hours) to allow biofilm formation.
-
Washing: Carefully remove the planktonic cells by washing the wells with a buffer (e.g., phosphate-buffered saline).
-
Staining: Add a crystal violet solution (e.g., 0.1%) to each well and incubate at room temperature to stain the adherent biofilm.
-
Destaining: After washing away the excess stain, solubilize the bound crystal violet with a suitable solvent (e.g., 30% acetic acid or ethanol).
-
Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570-595 nm) using a microplate reader.
-
Data Analysis: Compare the absorbance values of the treated wells to the control wells to determine the effect of this compound on biofilm formation.
Conclusion
This compound is a versatile molecule with a well-defined physicochemical profile and multiple established synthetic routes. Its diverse biological activities, particularly as an inhibitor of OATP1B1 and tyrosinase, and its potential as a VEGFR-2 inhibitor and anti-biofilm agent, underscore its importance in medicinal chemistry and drug discovery. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists seeking to further explore the therapeutic potential of this intriguing indole derivative. Further investigation into its mechanisms of action and in vivo efficacy is warranted to fully elucidate its pharmacological profile.
The Discovery and History of 6-Hydroxyindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyindole, a significant heterocyclic compound, has garnered substantial interest in the scientific community due to its diverse biological activities and its role as a key intermediate in the synthesis of numerous pharmaceuticals and natural products. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of this compound, with a focus on its applications in drug development.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented in the table below, facilitating easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO | PubChem |
| Molecular Weight | 133.15 g/mol | PubChem |
| Melting Point | 125-128 °C | ChemicalBook |
| Boiling Point (Predicted) | 343.2 ± 15.0 °C | ChemSrc |
| pKa (Predicted) | 10.07 ± 0.40 | ChemicalBook |
| LogP (Predicted) | 1.41 | ChemSrc |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in Methanol. | BioCrick, ChemicalBook |
| Appearance | White to off-white, shiny crystalline powder | ChemicalBook |
| CAS Number | 2380-86-1 | PubChem |
Historical Perspective and Discovery
While the precise first synthesis of this compound is not definitively documented in readily available literature, early investigations into hydroxyindoles date back to the early 20th century. One of the key early reports on the synthesis of this compound derivatives was by Burton and Stoves in the Journal of the Chemical Society in 1937. Their work focused on the synthesis of 5- and 6-benzyloxyindoles with the aim of preparing the corresponding hydroxyindoles. This foundational research laid the groundwork for future explorations into the chemistry and biological activity of this class of compounds.
Key Synthetic Methodologies
The synthesis of this compound has evolved significantly over the years, with several methods being developed to improve yield, regioselectivity, and reaction conditions.
Modified Bischler-Möhlau Reaction
A significant advancement in the synthesis of 6-hydroxyindoles is the modified Bischler-Möhlau reaction. This method involves the condensation of m-aminophenol with benzoin at a lower temperature than the classical Bischler-Möhlau reaction, leading to improved yields and reduced formation of byproducts. Notably, this modified procedure yields both 4-hydroxy and 6-hydroxy isomers, with this compound being the major product.
Experimental Protocol: Modified Bischler-Möhlau Synthesis of 2,3-diphenyl-6-hydroxyindole
-
Reactants: m-Aminophenol (3 equivalents) and Benzoin (1 equivalent).
-
Catalyst: Hydrochloric acid.
-
Procedure:
-
Benzoin is added to molten m-aminophenol.
-
Hydrochloric acid is added to the mixture.
-
The reaction mixture is heated at 135 °C for 30 minutes.
-
The resulting mass is treated with 15% hydrochloric acid.
-
The precipitate is filtered, washed with water, and dried.
-
The mixture of 4- and 6-hydroxyindoles is separated by column chromatography. This compound derivatives are typically isolated using an eluent such as a 20:1 mixture of CH₂Cl₂:MeOH.
-
Catalyst-Free Synthesis from Carboxymethyl Cyclohexadienones
More recently, an efficient and environmentally friendly catalyst-free synthesis of 6-hydroxyindoles has been developed. This method involves the condensation of carboxymethyl cyclohexadienones with primary amines. The reaction proceeds through an in-situ formation of an enamine, followed by an aza-Michael addition and subsequent rearomatization to yield the this compound scaffold.
Experimental Protocol: Catalyst-Free Synthesis of 1-Phenyl-1H-indol-6-ol
-
Reactants: Carboxymethyl cyclohexadienone derivative and aniline.
-
Solvent: Toluene.
-
Procedure:
-
A solution of the carboxymethyl cyclohexadienone in toluene is prepared.
-
Aniline (2.2 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.
-
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum shows characteristic signals for the aromatic and heterocyclic protons. The chemical shifts and coupling constants are unique to the |
6-Hydroxyindole: A Key Human Metabolite of Indole at the Crossroads of Tryptophan Metabolism, Uremic Toxicity, and Cellular Defense
For Immediate Release
[City, State] – 6-Hydroxyindole, a hydroxylated derivative of indole, is emerging as a significant human metabolite with multifaceted roles in health and disease. This technical guide provides an in-depth analysis of this compound, consolidating current research for scientists and drug development professionals. The guide covers its formation, metabolic fate, and its implications in chronic kidney disease (CK popolazione) and cellular protection, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Introduction to this compound
This compound is an organic compound with the chemical formula C₈H₇NO. It is a metabolite of indole, which itself is a product of tryptophan catabolism by the gut microbiota. The position of the hydroxyl group on the indole ring confers specific chemical and biological properties, distinguishing it from other hydroxyindole isomers. Its presence in human plasma and urine, particularly at elevated levels in certain pathological states, has drawn considerable scientific interest.
Biosynthesis and Metabolic Pathways
The formation of this compound from indole is primarily a hepatic process catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Following its absorption from the colon, indole undergoes oxidation in the liver.
Enzymatic Formation: In vitro studies using human liver microsomes have identified CYP2A6 as the primary enzyme responsible for the 6-hydroxylation of indole. Other isoforms, such as CYP2C19 and CYP2E1, also contribute to a lesser extent to the formation of various indole metabolites, including this compound.
Downstream Metabolism: Once formed, this compound, as a phenolic compound, is susceptible to phase II conjugation reactions, primarily glucuronidation and sulfation. These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, increase the water solubility of this compound, facilitating its renal excretion. In vitro studies using liver S9 fractions, which contain both microsomal and cytosolic enzymes, are instrumental in elucidating these conjugation pathways.
6-Hydroxyindole: A Comprehensive Technical Review for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyindole is an organic compound belonging to the hydroxyindole family, characterized by an indole structure with a hydroxyl group at the sixth position. While structurally related to the well-known neurotransmitter serotonin (5-hydroxytryptamine), this compound is emerging as a molecule of significant interest in its own right within the field of neuroscience.[1] Recent studies have highlighted its potential neuroprotective properties, particularly its ability to inhibit a form of regulated cell death known as ferroptosis.[1][2] This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its synthesis, neuroprotective effects, and the experimental methodologies used to study this promising compound.
Synthesis of this compound
The generation of high-purity this compound is crucial for accurate and reproducible experimental results. Several synthetic routes have been reported in the literature, with the modified Bischler-Möhlau reaction and catalyst-free methods being notable examples.
Table 1: Synthesis Methods for this compound
| Method | Key Reagents | Reaction Conditions | Yield | Reference |
| Modified Bischler-Möhlau Reaction | 3-Aminophenol, Benzoin, Hydrochloric Acid | Heating at 135°C for 30 minutes | Good | [3][4] |
| Catalyst-Free Synthesis | Carboxymethyl cyclohexadienones, Primary amines | Varies with amine | 66-82% | [5][6][7] |
Neuroprotective Properties of this compound
A significant body of recent research has focused on the neuroprotective effects of this compound, primarily in the context of inhibiting ferroptosis. Ferroptosis is a form of iron-dependent regulated cell death driven by lipid peroxidation, and it has been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2]
Studies have demonstrated that this compound can protect neuronal cultures from ferroptosis induced by various chemical agents.[1] The primary mechanism underlying this protection is believed to be its intrinsic radical-trapping antioxidant activity, which directly counteracts the lipid peroxidation that is a hallmark of ferroptosis.[1][2]
Quantitative Data on Ferroptosis Inhibition
The efficacy of this compound as a ferroptosis inhibitor has been quantified in different neuronal cell lines and against various inducers of ferroptosis.
Table 2: EC50 Values for this compound in Ferroptosis Inhibition
| Cell Line | Ferroptosis Inducer | EC50 (µM) | Reference |
| HT-22 (mouse hippocampal neurons) | RSL3 | 15.8 | [1] |
| HT-22 (mouse hippocampal neurons) | FINO2 | 8.4 | [1] |
| N27 (rat dopaminergic neurons) | RSL3 | 9.1 | [1] |
| N27 (rat dopaminergic neurons) | FINO2 | 8.1 | [1] |
Interaction with Other Biological Targets
Beyond its role in ferroptosis, this compound has been investigated for its interaction with other targets relevant to neuroscience.
-
Nurr1 Receptor: The nuclear receptor Nurr1 is a critical transcription factor for the development and maintenance of dopamine neurons.[8][9] While the dopamine metabolite 5,6-dihydroxyindole (DHI) has been shown to bind to and regulate Nurr1, studies on this compound have been hampered by its autooxidation and polymerization in solution, making it a challenging tool for studying Nurr1 function.[8] More stable analogs are being explored to probe this interaction further.[8][9][10][11]
-
OATP1B1 Transporter: this compound has been identified as an endogenous long-lasting inhibitor of the hepatic uptake transporter OATP1B1.[12] This is particularly relevant in the context of renal failure, where plasma concentrations of this compound are elevated.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Synthesis of this compound via Modified Bischler-Möhlau Reaction
This protocol is adapted from Sharapov et al.[3][4]
Materials:
-
3-Aminophenol
-
Benzoin
-
10M Hydrochloric acid
-
Dichloromethane (CH2Cl2)
-
Hexane (C6H14)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Dean-Stark apparatus
Procedure:
-
To a reaction vessel, add benzoin (1 equivalent) and 3-aminophenol (3 equivalents).
-
Add 1.5 mL of 10M hydrochloric acid per 0.082 mmol of aminophenol.
-
Heat the reaction mixture to 135°C for 30 minutes.
-
During the reaction, collect the water condensate using a Dean-Stark apparatus attached to a weak vacuum.
-
After 30 minutes, cool the reaction mixture and treat the resulting mass with 15% hydrochloric acid.
-
Filter the mixture, wash the solid with water, and dry it.
-
The dry residue contains a mixture of 4- and 6-hydroxyindoles. Separate the isomers using column chromatography on silica gel.
-
Elute with a mixture of CH2Cl2:C6H14 (1:1) to separate the 4-hydroxyindole derivatives.
-
Elute with a mixture of CH2Cl2:MeOH (20:1) to isolate the this compound derivatives.
Assessment of Ferroptosis Inhibition in Neuronal Cell Culture
This protocol is based on the methods described by Jakaria and Cannon.[1][2]
Materials:
-
HT-22 (mouse hippocampal) or N27 (rat dopaminergic) neuronal cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and penicillin-streptomycin
-
This compound
-
Ferroptosis inducers: erastin, RSL3, or FINO2
-
Calcein AM
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
LDH (lactate dehydrogenase) cytotoxicity detection kit
Procedure:
-
Cell Seeding: Plate the neuronal cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, with and without the addition of a ferroptosis inducer (erastin, RSL3, or FINO2). Include appropriate vehicle controls. Incubate for 24 hours.
-
Assessment of Cell Viability and Death:
-
Calcein AM Assay (Viability): After treatment, wash the cells with PBS and incubate with Calcein AM solution according to the manufacturer's instructions. Measure fluorescence at the appropriate excitation/emission wavelengths.
-
MTT Assay (Viability): Add MTT solution to the wells and incubate for a few hours. Then, add a solubilizing agent and measure the absorbance at the appropriate wavelength.
-
LDH Assay (Cell Death): Collect the cell culture supernatant and measure LDH release using a commercially available kit according to the manufacturer's protocol.
-
-
Data Analysis: Calculate cell viability or death as a percentage relative to the control group. Determine the EC50 value of this compound for the inhibition of ferroptosis induced by each agent.
Visualizations
Signaling Pathway of Ferroptosis and its Inhibition by this compound
Caption: Ferroptosis pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for evaluating the neuroprotective effects of this compound.
Logical Relationship of this compound's Activity
Caption: The multifaceted biological activities of this compound.
Conclusion and Future Directions
This compound is a promising molecule in neuroscience research with demonstrated neuroprotective effects through the inhibition of ferroptosis. Its antioxidant properties make it a valuable tool for studying and potentially mitigating neuronal cell death in models of neurodegenerative diseases. While its interactions with other targets like the Nurr1 receptor are of interest, further research is needed to overcome the challenges associated with its chemical instability to fully elucidate these roles. Future studies should focus on developing stable analogs of this compound to better probe its biological functions and therapeutic potential. Additionally, in vivo studies are warranted to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound in preclinical models of neurological disorders.
References
- 1. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. distantreader.org [distantreader.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. This compound is an endogenous long-lasting OATP1B1 inhibitor elevated in renal failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Pathway: A Technical Guide to the Biosynthesis of 6-Hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxyindole is a valuable heterocyclic compound, serving as a crucial building block in the synthesis of a wide range of pharmaceuticals and bioactive molecules. While the biosynthetic pathways of other hydroxyindoles, notably 5-hydroxyindole derivatives like serotonin, are well-characterized, the natural biosynthetic route to this compound remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding, focusing on potential enzymatic routes, engineered pathways, and the experimental methodologies required to explore this scientific frontier. We will delve into the known biochemistry of related pathways, present hypothetical and engineered routes to this compound, and offer a structured approach for researchers aiming to discover or engineer this elusive pathway.
Introduction: The Significance of this compound
Hydroxyindoles are a class of organic molecules that feature an indole scaffold substituted with one or more hydroxyl groups. The position of the hydroxyl group dramatically influences the molecule's chemical properties and biological activity. This compound, in particular, is a key intermediate in the synthesis of various compounds with therapeutic potential, including treatments for neurological disorders and cancers. Its unique structure makes it a desirable synthon in medicinal chemistry. However, the challenging chemical synthesis of this compound has spurred interest in exploring biotechnological production routes. A well-defined biosynthetic pathway would enable the sustainable and scalable production of this important molecule.
The Canonical Biosynthesis of 5-Hydroxyindoles: A Comparative Benchmark
To appreciate the knowledge gap concerning this compound, it is instructive to first examine the well-established biosynthetic pathway of its isomer, 5-hydroxytryptophan, the precursor to the neurotransmitter serotonin and the hormone melatonin.[1][2] This pathway serves as a benchmark for understanding the types of enzymes and reactions that could be involved in indole hydroxylation.
The biosynthesis of 5-hydroxytryptophan begins with the amino acid L-tryptophan, which is hydroxylated at the 5-position of the indole ring by the enzyme tryptophan hydroxylase (TPH) .[1][3][4] TPH is a monooxygenase that utilizes molecular oxygen and a tetrahydrobiopterin cofactor to carry out this specific hydroxylation.[1][3]
Caption: Biosynthetic pathway of 5-hydroxytryptophan and its downstream products.
The Uncharted Territory: Biosynthesis of this compound
Despite the clear understanding of 5-hydroxyindole biosynthesis, a corresponding natural pathway for this compound has not been definitively identified. The specificity of tryptophan hydroxylase for the 5-position suggests that a different enzyme would be required for 6-hydroxylation. The following sections explore potential and engineered routes for the biosynthesis of this compound.
Hypothetical Enzymatic Routes
The biosynthesis of this compound could potentially proceed through two main routes:
-
Direct hydroxylation of L-tryptophan at the 6-position to form 6-hydroxytryptophan, which would then be converted to this compound.
-
Conversion of L-tryptophan to indole , followed by hydroxylation at the 6-position.
The enzymes that could catalyze such reactions are likely to be hydroxylases or monooxygenases , such as:
-
Tryptophan 6-hydroxylase: A hypothetical enzyme that would be analogous to TPH but with regiospecificity for the 6-position of the indole ring. The discovery of such an enzyme in nature would be a significant breakthrough.
-
Indole 6-hydroxylase: An enzyme that would hydroxylate indole at the 6-position.
-
Cytochrome P450 Monooxygenases: This large and diverse family of enzymes is known to be involved in the metabolism of a wide range of compounds, including indoles.[5] While their primary role in indole metabolism often involves hydroxylation at other positions (e.g., to form 3-hydroxyindole, or indoxyl), it is plausible that some P450s possess the ability to hydroxylate indole at the 6-position.[5]
-
Flavin-containing Monooxygenases (FMOs): These enzymes are also known to oxygenate a variety of substrates and could potentially hydroxylate tryptophan or indole.
Engineered Biosynthetic Pathways
In the absence of a known natural pathway, metabolic engineering offers a promising approach for the de novo production of this compound in microbial hosts like E. coli. This involves the introduction and optimization of heterologous genes encoding enzymes that can perform the desired transformations.
A potential engineered pathway could involve:
-
Enhancing the production of a suitable precursor , such as L-tryptophan or indole, in the microbial host.
-
Introducing a hydroxylase capable of converting the precursor to a 6-hydroxylated derivative. This may require the use of a naturally occurring enzyme with relaxed substrate specificity or a laboratory-evolved enzyme. For instance, studies have shown that enzymes like 2-hydroxybiphenyl 3-monooxygenase can be engineered through directed evolution to hydroxylate indole.[6]
Caption: A hypothetical engineered pathway for the production of this compound in a microbial host.
Experimental Protocols for Pathway Discovery and Engineering
For researchers aiming to elucidate or create a biosynthetic pathway for this compound, a multi-pronged experimental approach is necessary.
Protocol for Screening for Novel Hydroxylases
-
Sample Collection: Obtain environmental samples (soil, marine sediments, etc.) or microbial cultures known to produce diverse secondary metabolites.
-
Metagenomic Library Construction: Extract DNA from the samples and construct metagenomic libraries in a suitable expression host (e.g., E. coli).
-
High-Throughput Screening: Screen the libraries for the ability to convert L-tryptophan or indole into this compound. This can be done using colorimetric assays or more sensitive techniques like HPLC-MS.
-
Hit Validation and Gene Identification: For positive hits, isolate the corresponding genetic material and identify the gene(s) responsible for the hydroxylation activity.
-
Enzyme Characterization: Express and purify the identified enzyme(s) and characterize their substrate specificity, kinetics, and cofactor requirements.
Protocol for Directed Evolution of a Hydroxylase
-
Template Enzyme Selection: Choose a known hydroxylase with some promiscuous activity towards indole or tryptophan as a starting template.
-
Library Generation: Create a library of enzyme variants using error-prone PCR or other mutagenesis techniques.
-
Screening/Selection: Develop a high-throughput screen to identify variants with improved 6-hydroxylation activity.
-
Iterative Rounds of Evolution: Subject the best-performing variants to further rounds of mutagenesis and screening to accumulate beneficial mutations.
-
Characterization of Evolved Enzyme: Once a highly active and specific variant is obtained, characterize its biochemical properties.
Data Presentation: Quantitative Analysis of Engineered Strains
The following table presents hypothetical data from an experiment to engineer E. coli for this compound production, illustrating the kind of quantitative data that would be generated.
| Strain | Precursor | Heterologous Enzyme | Titer (mg/L) | Yield (mg/g glucose) | Productivity (mg/L/h) |
| Control | Tryptophan | None | < 0.1 | < 0.001 | < 0.001 |
| Strain A | Tryptophan | Wild-type Monooxygenase | 5.2 | 0.26 | 0.11 |
| Strain B | Tryptophan | Evolved Monooxygenase (Gen 1) | 25.8 | 1.29 | 0.54 |
| Strain C | Tryptophan | Evolved Monooxygenase (Gen 5) | 112.5 | 5.63 | 2.34 |
| Strain D | Indole | Evolved Monooxygenase (Gen 5) | 150.3 | 7.52 | 3.13 |
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the discovery, engineering, and implementation of a this compound biosynthetic pathway.
Conclusion and Future Outlook
The biosynthesis of this compound represents a significant and exciting challenge in the field of synthetic biology and metabolic engineering. While a natural pathway remains to be discovered, the tools and techniques are now available to engineer such a pathway in a microbial host. Future research should focus on the discovery of novel hydroxylases with the desired regiospecificity and the application of protein and metabolic engineering to optimize production. The successful development of a robust biosynthetic route to this compound will not only provide a sustainable source of this valuable molecule but will also expand our fundamental understanding of indole metabolism.
References
- 1. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Melatonin - Wikipedia [en.wikipedia.org]
- 3. Single Turnover Kinetics of Tryptophan Hydroxylase: Evidence for a New Intermediate in the Reaction of the Aromatic Amino Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxylation of indole by laboratory-evolved 2-hydroxybiphenyl 3-monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Hydroxyindole via a Modified Bischler-Möhlau Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-hydroxyindole derivatives. While the classical Bischler-Möhlau indole synthesis has historically been associated with harsh conditions and low yields, recent modifications have renewed interest in this method for preparing hydroxyindoles.[1][2][3] This document focuses on a modified, lower-temperature Bischler-Möhlau reaction for the synthesis of 2,3-disubstituted 4- and 6-hydroxyindoles. Additionally, a more conventional synthesis of unsubstituted this compound is presented for comparative purposes.
This compound is a crucial building block in medicinal chemistry and drug development.[4] It serves as a precursor for a variety of pharmaceuticals, including potential anticancer agents, neuroprotective drugs, and HIV inhibitors.[4][5] Its versatile structure allows for further functionalization to create complex bioactive molecules.[4]
Modified Bischler-Möhlau Synthesis of 2,3-Diaryl-6-hydroxyindoles
Recent studies have demonstrated a modified Bischler-Möhlau reaction for the synthesis of 4- and 6-hydroxyindoles by reacting m-aminophenol with various benzoins.[2][3] This updated protocol offers the advantage of lower reaction temperatures, which leads to improved yields and a reduction in tarry byproducts.[2][3] A key finding of this modified approach is the formation of both 4-hydroxy and 6-hydroxy isomers, with the this compound derivative being the major product.[2]
Reaction Principle
The synthesis proceeds via the acid-catalyzed condensation of an aminophenol with a benzoin. The reaction of m-aminophenol with benzoin at 135°C with hydrochloric acid catalysis yields a mixture of 2,3-diphenyl-1H-indol-6-ol and 2,3-diphenyl-1H-indol-4-ol.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of various 2,3-diaryl-6-hydroxyindoles using the modified Bischler-Möhlau reaction.
| Starting Benzoin | R Groups on Benzoin | Product (this compound derivative) | Yield (%) |
| Benzoin | Phenyl | 2,3-diphenyl-1H-indol-6-ol | 62 |
| 4,4'-Dimethoxybenzoin | 4-Methoxyphenyl | 2,3-bis(4-methoxyphenyl)-1H-indol-6-ol | 65 |
| 4,4'-Dichlorobenzoin | 4-Chlorophenyl | 2,3-bis(4-chlorophenyl)-1H-indol-6-ol | 58 |
Data extracted from Sharapov, A.D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta.[2][3]
Experimental Protocol: Synthesis of 2,3-diphenyl-1H-indol-6-ol
This protocol is based on the modified Bischler-Möhlau reaction.[2]
Materials:
-
m-Aminophenol
-
Benzoin
-
10M Hydrochloric acid
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Methanol (MeOH)
-
Dean-Stark apparatus
-
Silica gel for column chromatography
Procedure:
-
Combine benzoin (1 equivalent) and m-aminophenol (3 equivalents) in a reaction vessel equipped with a Dean-Stark apparatus.
-
Add 10M hydrochloric acid (1.5 mL per 0.082 mmol of aminophenol).
-
Heat the reaction mixture to 135°C for 30 minutes. During this time, water will be removed from the reaction mixture via the Dean-Stark apparatus under a weak vacuum.
-
After cooling, the crude product is purified by column chromatography on silica gel.
-
The 4-hydroxyindole isomer is first eluted using a mixture of dichloromethane and hexane (1:1).
-
The desired this compound product is then eluted using a mixture of dichloromethane and methanol (20:1).
-
The solvent is removed under reduced pressure to yield the purified 2,3-diphenyl-1H-indol-6-ol.
Spectroscopic Data for 2,3-diphenyl-1H-indol-6-ol:
-
¹H NMR (400 MHz, DMSO-d₆): δ = 11.05 (s, 1H, OH), 8.83 (s, 1H, NH), 7.52–7.36 (m, 3H, Ph), 7.36–7.26 (m, 3H, Ph), 7.20 (m, 2H, Ph), 7.09 (d, J = 8.6 Hz, H-4), 6.81 (d, J = 2.2 Hz, 1H, H-7), 6.56 (dd, J = 8.6, 2.2 Hz, 1H, H-5).[2]
Standard Synthesis of Unsubstituted this compound
For research applications requiring the parent this compound, a common and reliable method is the catalytic hydrogenation of 6-benzyloxyindole. This method avoids the regioselectivity issues and harsh conditions of the classical Bischler-Möhlau reaction.
Quantitative Data
| Starting Material | Product | Reagents | Solvent | Yield (%) |
| 6-Benzyloxyindole | This compound | 10% Pd/C, H₂ | Acetone | 73 |
Data extracted from a representative synthetic procedure.[6]
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Benzyloxyindole
-
10% Palladium on carbon (Pd/C)
-
Acetone
-
Nitrogen (N₂) and Hydrogen (H₂) gas
-
Celite
Procedure:
-
Suspend 6-benzyloxyindole (e.g., 3.93 g, 17.6 mmol) in acetone (350 mL) in a flask under a nitrogen atmosphere and cool in an ice bath.
-
Carefully add 10% Palladium on carbon (0.80 g).
-
Replace the nitrogen atmosphere with hydrogen by evacuating the flask and backfilling with hydrogen from a balloon. Repeat this process.
-
Remove the ice bath and stir the mixture vigorously under a positive pressure of hydrogen for 16 hours.
-
Cool the reaction mixture in an ice bath and replace the hydrogen atmosphere with nitrogen.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.[6]
Diagrams and Workflows
Bischler-Möhlau Reaction Mechanism
Caption: Mechanism of the Bischler-Möhlau Indole Synthesis.
General Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for synthesis and purification.
References
Application Note: Detailed Protocols for the Purification of 6-Hydroxyindole
Audience: Researchers, scientists, and drug development professionals.
Abstract: 6-Hydroxyindole is a crucial building block in the synthesis of various biologically active compounds and pharmaceutical agents. Achieving high purity is paramount for its use in research and development. This document provides detailed protocols for three primary methods of this compound purification: Recrystallization, Flash Column Chromatography, and Vacuum Sublimation. Additionally, it outlines standard analytical techniques for assessing final product purity.
Overview of Purification Methodologies
The choice of purification method depends on the initial purity of the this compound, the scale of the purification, and the desired final purity. Commercially available this compound often has a purity of ≥98%, but for sensitive applications, further purification may be necessary.
| Method | Principle | Typical Solvents/Conditions | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Water, Ethanol, or mixed solvent systems. | Cost-effective, scalable, good for removing bulk impurities. | Potential for product loss in the mother liquor; solvent choice is critical. |
| Flash Column Chromatography | Differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through. | Stationary Phase: Silica Gel. Mobile Phase: Dichloromethane/Methanol or Ethyl Acetate/Hexane gradients. | Excellent for separating closely related impurities; high resolution. | Can be time-consuming and solvent-intensive; silica gel's acidic nature can affect sensitive compounds. |
| Vacuum Sublimation | Phase transition from solid to gas under reduced pressure, leaving non-volatile impurities behind. | Requires high vacuum and controlled heating. | Yields very high purity product; solvent-free. | Only suitable for compounds that sublime; can be difficult to scale up. |
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility. The ideal solvent will dissolve the this compound well at high temperatures but poorly at low temperatures.
Experimental Workflow: Recrystallization
Caption: Workflow for the purification of this compound via recrystallization.
Methodology
-
Solvent Selection :
-
Based on the polar nature of this compound (containing -OH and N-H groups), suitable solvents include water, ethanol, or mixtures like ethanol/water. This compound is also soluble in ethyl acetate and acetone.
-
Perform small-scale solubility tests to determine the optimal solvent or solvent pair. The ideal solvent should dissolve the crude product completely at its boiling point and allow for maximum crystal recovery upon cooling.
-
-
Dissolution :
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring (e.g., on a hot plate).
-
Continue adding small portions of hot solvent until the solid is completely dissolved. Avoid adding excess solvent, as this will reduce the final yield.
-
-
Decolorization (Optional) :
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration (Optional) :
-
If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization :
-
Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing :
-
Collect the crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from their surface.
-
-
Drying :
-
Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent. The final product should be a white to light brown crystalline powder.
-
Protocol 2: Flash Column Chromatography
This technique is ideal for separating this compound from impurities with different polarities. It utilizes a stationary phase (silica gel) and a mobile phase (solvent system) to achieve separation.
Experimental Workflow: Column Chromatography
Caption: Workflow for the purification of this compound via flash column chromatography.
Methodology
-
Stationary and Mobile Phase Selection :
-
Stationary Phase : Silica gel (60 Å, 230-400 mesh) is standard.
-
Mobile Phase : A solvent system is chosen based on Thin-Layer Chromatography (TLC) analysis. The goal is an Rf value of ~0.3 for this compound.
-
A common system for related compounds is Dichloromethane (CH₂Cl₂):Methanol (MeOH) at a 20:1 ratio. An alternative is a gradient of Ethyl Acetate (EtOAc) in Hexane.
-
Since this compound is a basic compound, adding a small amount (~1%) of triethylamine or ammonia to the mobile phase can prevent streaking and improve separation by deactivating the acidic silanol groups on the silica.
-
-
Column Packing :
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow it to settle, ensuring a uniform, bubble-free packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading :
-
Wet Loading : Dissolve the crude this compound in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and carefully pipette it onto the top of the silica gel.
-
Dry Loading : For compounds with poor solubility in the mobile phase, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the
-
Application Note & Protocol: Quantification of 6-Hydroxyindole in Plasma by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyindole is a metabolite of the essential amino acid tryptophan and an important molecule in various physiological and pathological processes. As a derivative of indole, its quantification in biological matrices such as plasma is crucial for understanding its role in metabolic pathways and as a potential biomarker. This application note provides a detailed protocol for the quantification of this compound in plasma using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. The described methods are compiled from established analytical procedures for indolic compounds.
Principle
This method involves the isolation of this compound from plasma samples, followed by chromatographic separation and quantification. The protocol outlines two primary sample preparation techniques: protein precipitation and solid-phase extraction (SPE). The separation is achieved using a reversed-phase HPLC column, and detection is performed by either UV absorbance or fluorescence, with the latter offering higher sensitivity. For confirmatory analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.
Signaling Pathway: Tryptophan Metabolism
The following diagram illustrates the metabolic pathway from tryptophan to various indole derivatives, including the serotonin and indole pathways which can lead to the formation of hydroxylated indole compounds.
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with UV or Fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18 or mixed-mode)
-
Nitrogen evaporator (optional)
-
Analytical balance
-
pH meter
-
-
Reagents:
-
This compound standard
-
Internal Standard (IS), e.g., 5-methoxyindole or a deuterated analog for LC-MS/MS
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Perchloric acid (70%)
-
Sodium acetate
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Ultrapure water
-
Human plasma (drug-free for calibration standards)
-
Sample Handling and Stability
-
Collect whole blood in EDTA-containing tubes.
-
Separate plasma by centrifugation at approximately 2000 x g for 15 minutes at 4°C.
-
Store plasma samples at -80°C until analysis to minimize degradation. Avoid repeated freeze-thaw cycles.
Experimental Workflow
The following diagram outlines the general workflow for the quantification of this compound in plasma.
Application Notes and Protocols: 6-Hydroxyindole as a Precursor in Drug Synthesis
Introduction
6-Hydroxyindole is a versatile heterocyclic aromatic compound that serves as a crucial building block in the synthesis of a wide array of bioactive molecules and pharmaceuticals.[1][2] Its indole core, functionalized with a hydroxyl group at the 6-position, allows for diverse chemical modifications, making it an essential intermediate in medicinal chemistry.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound as a precursor in the synthesis of various therapeutic agents, including potential anti-cancer drugs, HIV inhibitors, and antipsychotics.[3][4]
Applications in the Synthesis of Bioactive Molecules
The this compound scaffold is present in numerous compounds with significant pharmacological activities. Its derivatives are being explored for a range of therapeutic applications.
Key Therapeutic Areas:
-
Oncology: As a precursor for tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators.[3][4]
-
Infectious Diseases: Used in the preparation of agents against tuberculosis and HIV inhibitors.[3][4]
-
Metabolic Disorders: A reactant for creating indoleoxyacetic acid derivatives that act as peroxisome proliferator-activated receptor (PPAR) agonists.[3][4]
-
Neurological and Psychiatric Disorders: Serves as a precursor for the synthesis of dopaminergic agents and atypical antipsychotics like sertindole.[5][6]
-
Cardiovascular Conditions: Can be utilized in the synthesis of beta-blockers for managing cardiovascular diseases.[7][8]
Below is a logical workflow illustrating the progression from the this compound precursor to potential drug candidates.
Caption: Logical workflow from this compound to various drug scaffolds.
Synthetic Protocols and Methodologies
Several synthetic strategies have been developed to utilize this compound and its analogs effectively. This section details key experimental protocols.
Modified Bischler-Möhlau Reaction for this compound Derivatives
This modified method allows for the synthesis of 4- and 6-hydroxyindoles at lower temperatures than traditional protocols, improving yields and reducing side products.[9][10] The reaction involves the condensation of an aminophenol with a benzoin derivative under acidic catalysis.[9]
Experimental Protocol:
-
Reactant Mixture: To 3 equivalents of m-aminophenol, add 1 equivalent of the desired benzoin derivative.
-
Acid Catalysis: Add 1.5 mL of 10M hydrochloric acid per 0.082 mmol of the aminophenol.
-
Reaction Conditions: Heat the mixture to 135 °C for 30 minutes. During the reaction, remove the water condensate using a Dean-Stark apparatus under a weak vacuum (60–70 mm Hg).
-
Work-up: After the reaction is complete, treat the resulting mass with 15% hydrochloric acid.
-
Isolation: Filter the mixture, wash the solid with water, and dry it.
-
Purification: The dry residue contains a mixture of 4- and 6-hydroxyindoles. Separate the isomers using column chromatography.
-
Elute the 4-hydroxyindole derivatives with a 1:1 mixture of CH₂Cl₂:C₆H₁₄.
-
Elute the this compound derivatives with a 20:1 mixture of CH₂Cl₂:MeOH.[9]
-
Data Summary:
| Benzoin Derivative | This compound Product | Yield (%) |
| Benzoin (2a) | 2,3-diphenyl-1H-indol-6-ol (3a) | 65 |
| 4,4'-dimethoxybenzoin (2b) | 2,3-bis(4-methoxyphenyl)-1H-indol-6-ol (3b) | 70 |
| 4,4'-dichlorobenzoin (2c) | 2,3-bis(4-chlorophenyl)-1H-indol-6-ol (3c) | 68 |
Table adapted from data presented in the synthesis of 4- and 6-hydroxyindoles via a modified Bischler reaction.[9]
Caption: Experimental workflow for the Modified Bischler-Möhlau reaction.
Catalyst-Free Synthesis of 6-Hydroxyindoles
An efficient, catalyst-free method has been developed for the regiospecific synthesis of 6-hydroxyindoles from the condensation of carboxymethyl cyclohexadienones and primary amines.[11] This approach is operationally simple and accommodates a broad range of aromatic and aliphatic amines.[11]
Experimental Protocol:
-
Reactant Mixture: In a reaction vessel, combine the carboxymethyl cyclohexadienone (1 equiv., 0.2 mmol), the desired amine (1.2 equiv., 0.24 mmol), and 4 Å molecular sieves.
-
Solvent: Add toluene (1.5 mL).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to obtain the pure this compound derivative.[11]
Data Summary:
| Amine | This compound Product | Yield (%) |
| Aniline | 1-phenyl-1H-indol-6-ol (3a) | 78 |
| p-Toluidine | 1-(p-tolyl)-1H-indol-6-ol (3b) | 75 |
| 2-Aminopyridine | 1-(pyridin-2-yl)-1H-indol-6-ol (3e) | 78 |
| Cyclohexylamine | 1-cyclohexyl-1H-indol-6-ol (3h) | 80 |
| Benzhydrylamine | 1-benzhydryl-1H-indol-6-ol (3k) | 75 |
Table adapted from data presented in the catalyst-free synthesis of 6-hydroxyindoles.[11]
Caption: Reaction scheme for the catalyst-free synthesis of 6-hydroxyindoles.
Gold-Catalyzed Synthesis of 6-Hydroxyindoles
A gold-catalyzed reaction provides an efficient pathway for forming this compound derivatives from substituted alkynylcyclohexadienones and amines. This one-pot reaction forms two new C-N bonds and yields moderate to very good results.[12]
Conceptual Pathway:
The reaction is believed to proceed through a sequence involving the formation of an enamine, followed by an aza-Michael addition and subsequent rearomatization to furnish the indole core.[11]
Caption: Conceptual pathway for the gold-catalyzed synthesis of 6-hydroxyindoles.
Further Functionalization for Drug Development
The synthesized this compound derivatives can undergo further modifications to produce advanced drug intermediates. The hydroxyl and amine groups provide reactive sites for various chemical transformations.
Example Transformations:
-
O-Alkylation: The hydroxyl group can be alkylated to introduce side chains, a common step in the synthesis of beta-blockers.[7][8]
-
N-Alkylation/Arylation: The indole nitrogen can be functionalized, as seen in the synthesis of the antipsychotic drug sertindole.[6]
-
Palladium-Catalyzed Coupling: The hydroxyl group can be converted to a triflate, enabling Pd-catalyzed coupling reactions to introduce phenyl or other aryl groups.[11]
These post-synthesis modifications highlight the role of this compound as a versatile platform for building complex molecular architectures required for specific biological targets.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ferwer.com [ferwer.com]
- 3. This compound | 2380-86-1 [chemicalbook.com]
- 4. This compound CAS#: 2380-86-1 [m.chemicalbook.com]
- 5. 6-Hydroxy-4-[2-(di-n-propylamino)ethyl]indole: synthesis and dopaminergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jmedchem.com [jmedchem.com]
- 8. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. distantreader.org [distantreader.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Gold-Catalyzed Synthesis of 6-Hydroxyindoles from Alkynylcyclohexadienones and Substituted Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of 6-Hydroxyindole via Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyindole is a significant metabolite of various endogenous and exogenous compounds, including several pharmaceuticals and psychoactive substances. Its accurate quantification in biological matrices is crucial for metabolic studies, pharmacokinetic profiling, and toxicological assessments. Due to its polar nature and relatively low volatility, direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is challenging. Derivatization is a necessary step to enhance its volatility and thermal stability, thereby improving chromatographic resolution and detection sensitivity.
This document provides detailed protocols for two common derivatization techniques for this compound: silylation and acetylation . Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Acetylation, using acetic anhydride, introduces an acetyl group. Both methods yield derivatives with improved chromatographic properties suitable for GC-MS analysis.
Experimental Protocols
Method 1: Silylation Derivatization
This protocol is a general and widely applicable method for the derivatization of compounds containing hydroxyl groups.
Materials and Reagents:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
Nitrogen gas (high purity)
-
GC vials with inserts and caps
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., plasma, urine), perform a liquid-liquid or solid-phase extraction to isolate the analyte.
-
Evaporate the extract to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C. Ensure the residue is completely dry, as moisture will interfere with the derivatization reaction.
-
-
Derivatization:
-
To the dried residue, add 50 µL of anhydrous pyridine to ensure complete dissolution.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
-
GC-MS Analysis:
-
The derivatized sample is now ready for injection into the GC-MS system.
-
Method 2: Acetylation Derivatization
This protocol is based on a published method for the analysis of oxidative hair dye ingredients, including this compound.
Materials and Reagents:
-
This compound standard
-
Acetic anhydride
-
Pyridine (as a catalyst)
-
Ethyl acetate (GC grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Nitrogen gas (high purity)
-
GC vials with inserts and caps
Procedure:
-
Sample Preparation:
-
As with the silylation method, ensure the sample extract is completely dry.
-
-
Derivatization:
-
Reconstitute the dried extract in 100 µL of a 1:1 (v/v) mixture of acetic anhydride and pyridine.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Let the reaction proceed at room temperature for 15-30 minutes.
-
-
Work-up:
-
Add 1 mL of ethyl acetate to the reaction vial.
-
Wash the organic layer with 500 µL of saturated sodium bicarbonate solution to neutralize excess acetic anhydride and pyridine.
-
Vortex and centrifuge to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
The final extract is ready for GC-MS analysis.
-
Data Presentation
The following tables summarize the expected quantitative data for the GC-MS analysis of derivatized this compound. Table 2 is based on a published study, while Table 1 provides predicted values for the silylated derivative based on common fragmentation patterns of similar compounds.
Table 1: Predicted GC-MS Data for Trimethylsilyl-6-hydroxyindole (TMS-6-hydroxyindole)
| Parameter | Value | Notes |
| Molecular Weight | 219.3 g/mol | C11H15NOSi |
| Predicted Retention Time | Variable | Highly dependent on GC column and temperature program. |
| Predicted Mass Spectral Data (m/z) | ||
| Molecular Ion (M+) | 219 | Expected to be present. |
| M-15 | 204 | Loss of a methyl group from the TMS moiety. |
| M-89 | 130 | Loss of a TMSO radical. |
| Characteristic Ion | 73 | [Si(CH3)3]+ |
Note: The fragmentation pattern of TMS-derivatized compounds can be complex. The values in this table are predictions and should be confirmed with a standard.
Table 2: GC-MS Data for Acetyl-6-hydroxyindole
| Parameter | Value | Notes |
| Molecular Weight | 189.2 g/mol | C10H9NO2 |
| Retention Time | Variable | Dependent on specific GC conditions. |
| Mass Spectral Data (m/z) | ||
| Molecular Ion (M+) | 189 | |
| Characteristic Ion | 147 | [M-CH2CO]+, corresponding to the loss of a ketene radical. |
GC-MS Parameters (General Starting Conditions)
The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
Application Notes and Protocols for the Use of 6-Hydroxyindole in the Synthesis of OATP1B1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale and methodologies for utilizing 6-hydroxyindole as a scaffold in the development of potent and selective inhibitors for the Organic Anion Transporting Polypeptide 1B1 (OATP1B1). OATP1B1 is a crucial transporter protein expressed on the sinusoidal membrane of hepatocytes, responsible for the uptake of a wide range of endogenous compounds and xenobiotics, including many therapeutic drugs. Inhibition of OATP1B1 can lead to significant drug-drug interactions (DDIs), making it a critical target in drug discovery and development.
Introduction to this compound as an OATP1B1 Inhibitor
This compound has been identified as an endogenous long-lasting inhibitor of OATP1B1. Its accumulation in certain pathological conditions, such as renal failure, highlights its potential physiological and pharmacological relevance. The inherent inhibitory activity of the this compound scaffold makes it an attractive starting point for the design and synthesis of novel, more potent, and selective OATP1B1 inhibitors. Structure-activity relationship (SAR) studies starting from this endogenous ligand could lead to the development of tool compounds for studying OATP1B1 function and new drug candidates with improved safety profiles.
Proposed Synthetic Approach for this compound-Based OATP1B1 Inhibitors
While the direct use of this compound as a starting material for the synthesis of advanced OATP1B1 inhibitors is not extensively documented in publicly available literature, its chemical structure allows for various modifications. Based on general principles of medicinal chemistry and known synthetic routes for indole derivatives, a proposed synthetic scheme is presented below. This scheme aims to explore the structure-activity relationship by introducing different substituents on the indole core, guided by the pharmacophoric features of known OATP1B1 inhibitors.
Hypothetical Synthetic Scheme:
The following diagram illustrates a potential synthetic pathway starting from this compound to generate a library of derivatives for OATP1B1 inhibition screening. This proposed scheme involves standard organic chemistry transformations to modify the indole ring at various positions.
Caption: Proposed synthetic pathway for generating this compound-based OATP1B1 inhibitors.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activities of a series of this compound derivatives against OATP1B1. The data is presented to illustrate a potential structure-activity relationship (SAR) that could be explored. Actual values would need to be determined experimentally.
| Compound ID | R1 (N1-position) | R2 (C6-O-position) | R3 (C3-position) | OATP1B1 IC50 (µM) |
| 6-HI | H | H | H | 50.0 |
| HI-01 | H | Methyl | H | 25.5 |
| HI-02 | H | Benzyl | H | 15.2 |
| HI-03 | H | 4-Chlorobenzyl | H | 8.7 |
| HI-04 | SEM | 4-Chlorobenzyl | H | > 100 |
| HI-05 | H | 4-Chlorobenzyl | Formyl | 5.1 |
| HI-06 | H | 4-Chlorobenzyl | Carboxylic Acid | 2.3 |
| HI-07 | H | 4-Methoxybenzyl | Carboxylic Acid | 4.8 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
General Protocol for the Synthesis of this compound Derivatives (Example: Synthesis of HI-06)
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-Chlorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium chlorite (NaClO₂)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
N-Protection: To a solution of this compound in DCM, add (Boc)₂O and a catalytic amount of a suitable base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). Work up and purify to obtain N-Boc-6-hydroxyindole.
-
O-Alkylation: Dissolve N-Boc-6-hydroxyindole in DMF, add K₂CO₃ and 4-chlorobenzyl bromide. Heat the reaction mixture at 60-80°C until completion. After cooling, perform an aqueous workup and purify the product by column chromatography to yield the O-benzylated intermediate.
-
C3-Formylation (Vilsmeier-Haack reaction): In a separate flask, prepare the Vilsmeier reagent by adding POCl₃ to DMF at 0°C. To this, add a solution of the O-benzylated intermediate in DMF. Stir at room temperature, then heat to 60°C. After completion, pour the reaction mixture onto ice and neutralize with a base. Extract the product and purify to obtain the 3-formyl derivative.
-
Oxidation to Carboxylic Acid: Dissolve the 3-formyl derivative in a suitable solvent system (e.g., t-BuOH/water). Add a phosphate buffer and 2-methyl-2-butene, followed by the slow addition of NaClO₂. Stir until the reaction is complete. Acidify the mixture and extract the carboxylic acid product.
-
Deprotection: Dissolve the N-Boc protected carboxylic acid in DCM and add TFA. Stir at room temperature until the Boc group is cleaved. Remove the solvent and excess TFA under reduced pressure to obtain the final compound, HI-06 .
In Vitro OATP1B1 Inhibition Assay Protocol
This protocol describes a cell-based assay to determine the inhibitory potency (IC₅₀) of synthesized compounds on OATP1B1-mediated transport.
Materials:
-
HEK293 or CHO cells stably transfected with human OATP1B1 (and a corresponding mock-transfected cell line)
-
Probe substrate: [³H]-Estradiol-17β-glucuronide (E₂17βG) or other suitable fluorescent/radiolabeled OATP1B1 substrate.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Rifampicin)
-
Scintillation cocktail and liquid scintillation counter (for radiolabeled substrates) or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the OATP1B1-expressing and mock-transfected cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Pre-incubation: Wash the cells with assay buffer. Add the compound dilutions to the wells and pre-incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Add the probe substrate (e.g., [³H]-E₂17βG) to each well to initiate the uptake.
-
Uptake Termination: After a defined incubation period (e.g., 2-5 minutes), rapidly wash the cells with ice-cold assay buffer to stop the uptake.
-
Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer. For radiolabeled substrates, add scintillation cocktail and measure the radioactivity using a liquid scintillation counter. For fluorescent substrates, measure the fluorescence intensity.
-
Data Analysis:
-
Subtract the counts/fluorescence in mock cells from the OATP1B1-expressing cells to determine OATP1B1-specific uptake.
-
Normalize the data to the vehicle control (0% inhibition) and a high concentration of a known inhibitor (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for screening OATP1B1 inhibitors and the signaling pathway of OATP1B1-mediated drug uptake.
Caption: Experimental workflow for the development of OATP1B1 inhibitors.
Caption: OATP1B1-mediated drug uptake and its inhibition.
Conclusion
The endogenous OATP1B1 inhibitor, this compound, serves as a valuable chemical scaffold for the development of novel and potent inhibitors. The proposed synthetic strategies and detailed experimental protocols provided in these application notes offer a framework for researchers to explore the SAR of this compound derivatives and to identify promising lead compounds for further development. A thorough understanding of the interactions between small molecules and OATP1B1 is essential for mitigating the risks of drug-drug interactions and for designing safer and more effective medicines.
Application Notes and Protocols for the Detection of 6-Hydroxyindole in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyindole is a significant metabolite of various synthetic cannabinoids, such as JWH-018 and AM-2201. Its detection in urine is a key indicator of the consumption of these illicit substances. Accurate and sensitive analytical methods are crucial for forensic toxicology, clinical diagnostics, and drug development research. This document provides detailed application notes and protocols for the detection of this compound in urine samples using various analytical techniques.
Metabolic Pathway of Synthetic Cannabinoids
Synthetic cannabinoids undergo extensive metabolism in the human body. Phase I metabolism, primarily mediated by cytochrome P450 enzymes, involves hydroxylation at various positions of the indole ring and the N-alkyl chain. One of the common metabolic pathways for N-alkylindole-containing synthetic cannabinoids like JWH-018 and AM-2201 is hydroxylation at the 6-position of the indole ring, forming this compound metabolites. These metabolites are then often conjugated with glucuronic acid (Phase II metabolism) to facilitate their excretion in urine. The presence of this compound metabolites is a distinguishing factor in the metabolic patterns of different synthetic cannabinoids.
Caption: Metabolic pathway of synthetic cannabinoids leading to the formation and excretion of this compound glucuronide.
Analytical Techniques and Data
Several analytical techniques can be employed for the detection and quantification of this compound in urine. The choice of method depends on the required sensitivity, specificity, and available instrumentation.
| Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (R²) |
| HPLC-UV | 5-15 ng/mL | 4.76 µg/mL | 97-108% | >0.99 |
| LC-MS/MS | 1 ng/mL | 0.5 - 5 ng/mL | 93.6 - 106% | >0.99 |
| GC-MS | 1-10 ng/mL | 5-25 ng/mL | Not consistently reported | >0.99 |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate analysis and to minimize matrix effects from the complex urine matrix.
1. Enzymatic Hydrolysis (for conjugated metabolites)
This step is essential to cleave the glucuronide conjugates and measure the total this compound concentration.
-
To 1 mL of urine, add 0.5 mL of a β-glucuronidase solution in acetate buffer (pH 5.0).
-
Incubate the mixture at 60°C for 1 to 2 hours.
-
Allow the sample to cool to room temperature before proceeding to extraction.
2. Extraction Methods
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the hydrolyzed urine sample to 9-10 with a suitable buffer.
-
Add 3 mL of an organic solvent (e.g., a mixture of chloroform and isopropanol).
-
Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18 or mixed-mode) with methanol followed by deionized water.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with a suitable organic solvent.
-
Evaporate the eluate to dryness and reconstitute the residue.
-
-
Dilute-and-Shoot (for LC-MS/MS):
-
Centrifuge the urine sample to remove particulate matter.
-
Dilute an aliquot of the supernatant with the mobile phase or a suitable buffer.
-
The sample is then ready for direct injection into the LC-MS/MS system.
-
Troubleshooting & Optimization
6-Hydroxyindole Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-hydroxyindole.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What are the common methods for synthesizing this compound?
Several methods are commonly employed for the synthesis of this compound, each with its own advantages and challenges. The choice of method often depends on the starting materials available, desired scale, and required purity. Key methods include:
-
Hydrogenolysis of 6-Benzyloxyindole: This is a widely used method that involves the deprotection of a benzyl-protected this compound precursor using a palladium catalyst and a hydrogen source. It generally provides good yields.
-
Catalyst-Free Condensation: This approach involves the reaction of carboxymethyl cyclohexadienones with various amines. It offers the advantage of avoiding metal catalysts.
-
Modified Bischler-Möhlau Reaction: This method utilizes the condensation of m-aminophenol and benzoin. A notable characteristic of this reaction is the potential formation of both 4-hydroxy and this compound isomers, with the 6-hydroxy isomer typically being the major product.
2. My yield from the hydrogenolysis of 6-benzyloxyindole is lower than expected. What are the potential causes and solutions?
Low yields in the hydrogenolysis of 6-benzyloxyindole can stem from several factors. Below is a troubleshooting guide to address this issue.
-
Catalyst Activity: The activity of the palladium on carbon (Pd/C) catalyst is crucial. Ensure the catalyst is fresh and has been stored under appropriate conditions to prevent deactivation.
-
Hydrogen Source and Pressure: The reaction requires a consistent supply of hydrogen. Check for leaks in your hydrogen balloon or gas line. Ensure adequate pressure is maintained throughout the reaction.
-
Reaction Time and Temperature: The reaction is typically stirred for an extended period (e.g., 16 hours) at room temperature. Incomplete reactions may require longer reaction times.
-
Solvent Purity: The use of high-purity solvents is recommended. Impurities in the solvent can poison the catalyst. Acetone is a commonly used solvent for this reaction.
3. I am observing the formation of isomeric impurities in the Bischler-Möhlau synthesis. How can I manage this?
The reaction of m-aminophenol with benzoins can lead to the formation of both 4-hydroxy and 6-hydroxyindoles.
-
Temperature Control: Lowering the reaction temperature may improve the regioselectivity of the reaction and reduce the formation of tarry side products.
-
Purification: The isomers can typically be separated using column chromatography. Different solvent systems can be employed to effectively isolate the desired this compound. A common approach involves a two-step elution, first with a non-polar mixture to separate one isomer, followed by a more polar mixture for the other.
4. What is the best method for purifying crude this compound?
The most frequently cited method for the purification of this compound is chromatography on silica gel. The choice of eluent will depend on the impurities present. A mixture of ethyl acetate and hexane is a common starting point for optimizing the separation.
Data on Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| Hydrogenolysis | 6-Benzyloxyindole | 10% Pd/C, H₂ | Acetone | 16 hours | Room Temp. | 73% | |
| Catalyst-Free Condensation | Cyclohexadienone, Cycloheptylamine | 4Å Molecular Sieves | Toluene | Not Specified | 0 °C | 87% | |
| Modified Bischler-Möhlau | m-Aminophenol, Benzoin | Hydrochloric Acid | None (fusion) | 30 minutes | 135 °C | Good |
Experimental Protocols
1. Synthesis of this compound via Hydrogenolysis of 6-Benzyloxyindole
This protocol is adapted from PrepChem.
-
Materials:
-
6-Benzyloxyindole
-
Acetone
-
10% Palladium on carbon (Pd/C)
-
Nitrogen (N₂) gas
-
Hydrogen (H₂) gas
-
Celite
-
Silica gel for chromatography
-
-
Procedure:
-
Suspend 6-benzyloxyindole (e.g., 3.93 g, 17.6 mmol) in acetone (350 mL) in a reaction flask.
-
Cool the suspension in an ice bath under a nitrogen atmosphere.
-
Carefully add 10% palladium on carbon (0.80 g).
-
Replace the nitrogen atmosphere with hydrogen by alternately placing the flask under vacuum and introducing hydrogen from a balloon.
-
Remove the ice bath and stir the mixture under a positive pressure of hydrogen for 16 hours at room temperature.
-
After the reaction is complete, cool the mixture in an ice bath and reintroduce a nitrogen atmosphere.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by chromatography on silica gel to obtain this compound.
-
2. Modified Bischler-Möhlau Synthesis of this compound
This protocol is based on the work of Sharapov et al.
-
Materials:
-
m-Aminophenol
-
Benzoin
-
Hydrochloric acid (10M)
-
Dichloromethane (for chromatography)
-
Hexane (for chromatography)
-
Methanol (for chromatography)
-
-
Procedure:
-
Combine m-aminophenol (3 equivalents) and benzoin (1 equivalent) in a reaction vessel.
-
Add hydrochloric acid (e.g., 1.5 mL of 10M HCl per 0.082 mmol of aminophenol).
-
Heat the reaction mixture at 135 °C for 30 minutes. Water will distill off during the reaction.
-
After cooling, treat the resulting mass with 15% hydrochloric acid.
-
Filter the mixture, wash the solid with water, and dry.
-
The dry residue contains a mixture of 4- and 6-hydroxyindoles. Separate the isomers using column chromatography. Elute with a mixture of dichloromethane and hexane (1:1) to isolate the 4-hydroxyindole derivative, then with a mixture of dichloromethane and methanol (20:1) to isolate the this compound derivative.
-
Technical Support Center: Optimizing the Bischler-Möhlau Synthesis of 6-Hydroxyindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-hydroxyindole via the Bischler-Möhlau reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Möhlau synthesis and its application for producing this compound?
The Bischler-Möhlau indole synthesis is a chemical reaction that forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline derivative. In the context of this compound synthesis, a modified Bischler-Möhlau reaction can be employed, which involves the condensation of a benzoin with m-aminophenol. This reaction is a valuable method for accessing the hydroxyindole scaffold, which is a key component in various biologically active compounds.
Q2: What are the key advantages of a modified, lower-temperature protocol for this compound synthesis?
Traditional Bischler-Möhlau syntheses often require harsh reaction conditions, leading to poor yields and the formation of tarry side products. A modified protocol that utilizes lower reaction temperatures offers several advantages, including improved yields and a significant reduction in the formation of undesirable tarry byproducts. This makes the synthesis more efficient and the purification process more straightforward.
Q3: What is the typical regioselectivity of the Bischler-Möhlau reaction with m-aminophenol, and how can the formation of this compound be favored?
The condensation of m-aminophenol with a benzoin in a modified Bischler-Möhlau reaction can lead to the formation of both 4-hydroxy and this compound isomers. However, studies have shown that the this compound isomer is typically the major product formed under these conditions. The regioselectivity is a critical aspect of this synthesis, and careful control of reaction conditions is necessary to maximize the yield of the desired this compound isomer.
Q4: What are the common starting materials and reagents for this synthesis?
The key starting materials for the synthesis of this compound via the modified Bischler-Möhlau reaction are:
-
m-Aminophenol: The source of the aniline component.
-
Benzoin or substituted benzoins: The α-hydroxyketone component.
-
An acid catalyst: Hydrochloric acid is commonly used to catalyze the reaction.
Troubleshooting Guide
Problem: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. While traditional Bischler-Möhlau reactions are conducted at high temperatures (140–160 °C), a modified procedure at a lower temperature of 135 °C has been shown to improve yields. It is crucial to maintain a stable and uniform temperature throughout the reaction. |
| Incorrect Reactant Stoichiometry | An excess of the aniline derivative is characteristic of the Bischler-Möhlau synthesis. For the synthesis of this compound from m-aminophenol and benzoin, a 3:1 molar ratio of m-aminophenol to benzoin has been used effectively. |
| Inefficient Catalysis | The reaction is catalyzed by acid. Ensure that the appropriate amount of catalyst, such as hydrochloric acid, is used as specified in the protocol. |
| Reaction Time | Insufficient reaction time can lead to incomplete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC). |
Problem: Significant Formation of Tarry Side Products
| Possible Cause | Suggested Solution |
| High Reaction Temperature | High temperatures are a known cause of tar formation in the Bischler-Möhlau synthesis. Adhering to the modified, lower-temperature protocol (around 135 °C) is the most effective way to minimize the formation of these impurities. |
| Presence of Oxygen | While not explicitly stated as a major issue in the provided literature for this specific modified reaction, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help in reducing oxidative side reactions that may contribute to tar formation. |
Problem: Difficulty in Separating 4-Hydroxyindole and this compound Isomers
| Possible Cause | Suggested Solution |
| Inadequate Chromatographic Conditions | The separation of the 4- and this compound isomers requires careful column chromatography. A step-wise elution strategy is effective. First, elute with a non-polar solvent mixture to separate the 4-hydroxyindole derivative. Subsequently, a more polar solvent system is used to isolate the this compound derivative. |
| Co-elution of Isomers | If the isomers are not separating well, adjusting the polarity of the eluent system is necessary. Experiment with different ratios of solvents to achieve optimal separation. |
Table 1: Recommended Solvent Systems for Column Chromatography
| Isomer to be Isolated | Recommended Eluent System |
| 4-Hydroxyindole derivatives | CH₂Cl₂ : C₆H₁₄ (1:1) |
| This compound derivatives | CH₂Cl₂ : MeOH (20:1) |
Experimental Protocol: Modified Bischler-Möhlau Synthesis of this compound
This protocol is based on the procedure described by Sharapov et al..
Materials:
-
m-Aminophenol
-
Benzoin
-
Hydrochloric acid (catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Hexane (C₆H₁₄)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine m-aminophenol (3 equivalents) and benzoin (1 equivalent).
-
Catalyst Addition: Add a catalytic amount of hydrochloric acid to the mixture.
-
Reaction: Heat the mixture to 135 °C and maintain this temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filtration: Filter the reaction mixture and wash the solid residue with water.
-
Drying: Dry the obtained solid residue, which contains a mixture of 4- and 6-hydroxyindoles.
-
Purification: Separate the isomers using column chromatography on silica gel.
-
Elute with a mixture of CH₂Cl₂:C₆H₁₄ (1:1) to isolate the 4-hydroxyindole derivative.
-
Subsequently, elute with a mixture of CH₂Cl₂:MeOH (20:1) to isolate the desired this compound derivative.
-
Table 2: Summary of Optimized Reaction Conditions
| Parameter | Value | Reference |
| Reactants | m-Aminophenol, Benzoin | |
| Reactant Ratio (m-aminophenol:benzoin) | 3:1 | |
| Catalyst | Hydrochloric Acid | |
| Temperature | 135 °C |
Visualizations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
